molecular formula C16H16F2N4O3 B6180255 3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid CAS No. 2580211-17-0

3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid

Cat. No.: B6180255
CAS No.: 2580211-17-0
M. Wt: 350.3
InChI Key:
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Description

3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid (CFU-AA) is a small molecule that has been studied for its potential applications in scientific research. CFU-AA is a derivative of urea and has been used in a variety of synthetic organic chemistry experiments. CFU-AA has been studied for its ability to act as a catalyst for various reactions and for its potential for use in drug discovery.

Scientific Research Applications

3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid has been studied for its potential applications in scientific research. It has been used as a catalyst for a variety of reactions, including the synthesis of peptides, peptidomimetics, and nucleosides. In addition, this compound has been studied for its potential use in drug discovery. It has been used to synthesize novel compounds that have been studied for their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid is not fully understood. However, it is believed to act as a catalyst for various reactions. This compound is thought to form a covalent bond with the reactants, which allows for the formation of new products. Additionally, this compound is thought to reduce the activation energy of the reaction, which allows it to occur more quickly.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been studied for its potential therapeutic effects. This compound has been studied for its potential to act as an inhibitor of certain enzymes, which could potentially be used to treat certain diseases. Additionally, this compound has been studied for its potential to act as an antioxidant, which could potentially be used to treat oxidative stress-related diseases.
Advantages and Limitations for Laboratory Experiments
One of the main advantages of using this compound in laboratory experiments is its ability to act as a catalyst for various reactions. This compound can reduce the activation energy of the reaction, which allows it to occur more quickly. Additionally, this compound can be easily synthesized in a variety of ways, which makes it a convenient choice for laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. This compound is a small molecule, which means that it can be difficult to control the concentration of the compound. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict the outcome of the reaction.

Future Directions

There are a number of potential future directions for 3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid. One potential direction is to further study its potential therapeutic effects. This compound has been studied for its potential to act as an inhibitor of certain enzymes and as an antioxidant. More research is needed to better understand the potential therapeutic effects of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and to develop more efficient synthesis methods. Finally, this compound could also be used as a building block for the synthesis of more complex compounds, which could have potential applications in drug discovery.

Synthesis Methods

3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid can be synthesized by a variety of methods. One method of synthesis involves the reaction of 4-carbamimidoyl-2-fluorophenyl-1-acetyl chloride with 2-fluorophenyl isocyanate in the presence of pyridine. This reaction produces this compound in a yield of up to 90%. Another method of synthesis involves the reaction of 4-carbamimidoyl-2-fluorophenyl-1-acetyl chloride with 2-fluorophenyl isocyanate and sodium azide in dimethylformamide. This reaction produces this compound in a yield of up to 95%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid' involves the reaction of 4-carbamimidoyl-2-fluoroaniline with 2-fluorobenzoyl isocyanate to form the intermediate 3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, which is then treated with acetic acid to obtain the final product.", "Starting Materials": [ "4-carbamimidoyl-2-fluoroaniline", "2-fluorobenzoyl isocyanate", "acetic acid" ], "Reaction": [ "Step 1: 4-carbamimidoyl-2-fluoroaniline is reacted with 2-fluorobenzoyl isocyanate in a solvent such as dichloromethane or toluene at room temperature to form the intermediate 3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea.", "Step 2: The intermediate is then treated with acetic acid in a solvent such as ethanol or methanol at reflux temperature for several hours to obtain the final product, 3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain a pure compound." ] }

2580211-17-0

Molecular Formula

C16H16F2N4O3

Molecular Weight

350.3

Purity

95

Origin of Product

United States

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